

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose-13C6

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Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose-13C6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **3-O-Methyl-D-glucopyranose-13C6**, a stable isotope-labeled analog of glucose. This document details its physicochemical characteristics, and its application in metabolic research, particularly in the study of glucose transport mechanisms.

Chemical Properties and Data

3-O-Methyl-D-glucopyranose-13C6 is a synthetic, non-metabolizable glucose analog where the six carbon atoms of the glucose ring are replaced with the stable isotope carbon-13. This labeling makes it a powerful tool for tracing glucose transport and uptake in biological systems using techniques such as mass spectrometry and NMR spectroscopy. The methyl group at the 3-position prevents its phosphorylation and subsequent entry into the glycolytic pathway.

Physicochemical Properties

Quantitative data for **3-O-Methyl-D-glucopyranose-13C6** is not extensively published. However, the physical properties of its unlabeled counterpart, 3-O-Methyl-D-glucopyranose, are well-documented and provide a close approximation.

| Property | Value (for unlabeled 3-O-Methyl-D-glucopyranose) | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₇ H ₁₄ O ₆ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 167-169 °C | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Water: 50 mg/mL, clear to slightly hazy, colorless | |
| Optical Rotation | [α] ²⁰ /D +54° to +58° (c=1 in H ₂ O, 24 hours) | [1] |

For the isotopically labeled **3-O-Methyl-D-glucopyranose-13C6**:

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | ¹³ C ₆ C ₁ H ₁₄ O ₆ | [1] |
| Molecular Weight | 200.14 g/mol | [1] |

Spectral Data

Detailed spectral data for **3-O-Methyl-D-glucopyranose-13C6** is not readily available in the public domain. Certificates of Analysis from commercial suppliers are the most reliable source for specific lot data, including NMR and mass spectra.[1] However, based on the structure and data for related compounds, the following can be inferred:

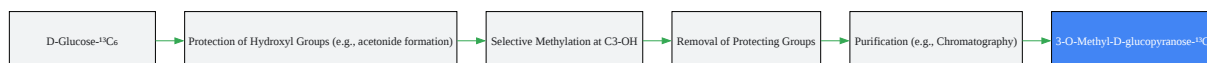
- ¹³C NMR:** The ¹³C NMR spectrum is expected to show six signals corresponding to the carbon atoms of the glucopyranose ring, with chemical shifts influenced by the presence of the 3-O-methyl group. The signals will be significantly enhanced due to the ¹³C enrichment.
- ¹H NMR:** The ¹H NMR spectrum will show signals for the protons on the glucose ring and the methyl group. The coupling patterns will be informative of the stereochemistry of the

molecule.

- Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at a mass corresponding to the $^{13}\text{C}_6$ -isotopologue. Fragmentation patterns are expected to involve glycosidic bond cleavage and cross-ring cleavages.

Synthesis and Isotopic Labeling

The synthesis of **3-O-Methyl-D-glucopyranose- $^{13}\text{C}_6$** involves the methylation of a suitably protected D-glucose- $^{13}\text{C}_6$ derivative. A generalized synthetic workflow is outlined below. The starting material, D-Glucose- $^{13}\text{C}_6$, is commercially available.[2][3]



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Caption: Generalized synthesis workflow for **3-O-Methyl-D-glucopyranose- $^{13}\text{C}_6$** .

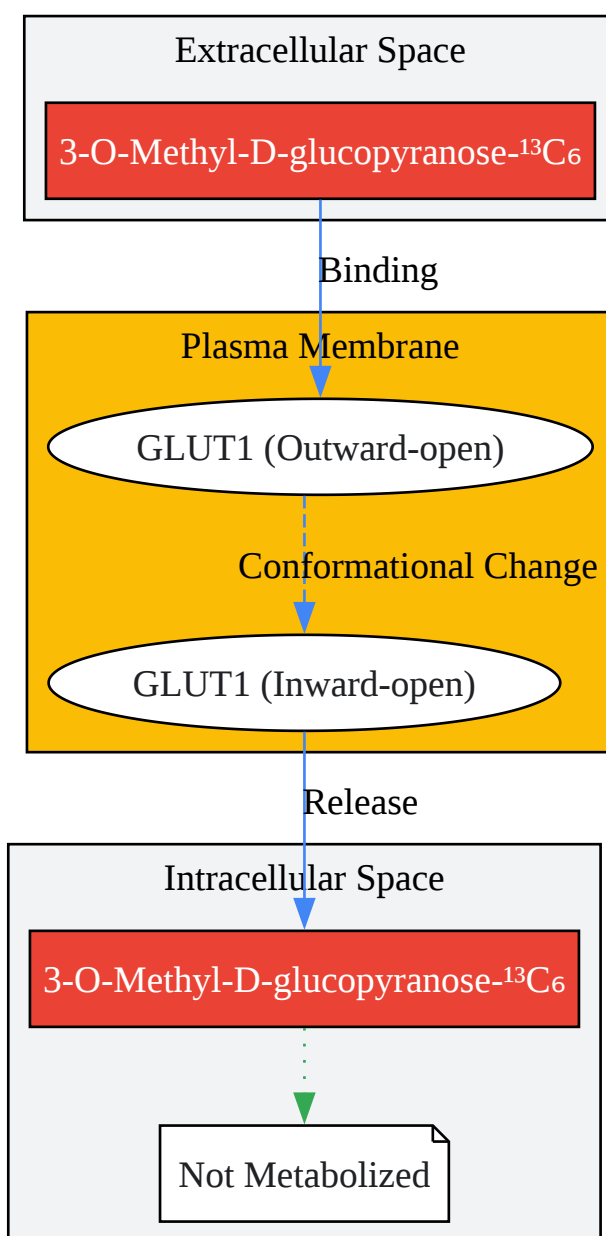
A common strategy for selective methylation involves the protection of other hydroxyl groups, for instance, by forming an isopropylidene acetal at the 1,2 and 5,6 positions of the glucofuranose form, leaving the C3 hydroxyl group accessible for methylation. Subsequent deprotection yields the desired product. A detailed protocol for a similar synthesis of α -methyl-d-glucoside is available in Organic Syntheses.[4]

Applications in Research: Tracing Glucose Transport

3-O-Methyl-D-glucopyranose is a valuable tool for studying glucose transport across cell membranes, a process mediated by glucose transporter (GLUT) proteins.[5][6] Because it is transported into the cell but not metabolized, its rate of uptake directly reflects the activity of GLUT transporters.[7] The $^{13}\text{C}_6$ labeling allows for sensitive and specific detection by mass spectrometry, making it ideal for metabolic flux analysis.[8]

Signaling Pathway: GLUT1-Mediated Glucose Transport

The following diagram illustrates the mechanism of glucose transport via GLUT1, a widely expressed glucose transporter. **3-O-Methyl-D-glucopyranose- $^{13}\text{C}_6$** follows the same transport mechanism.



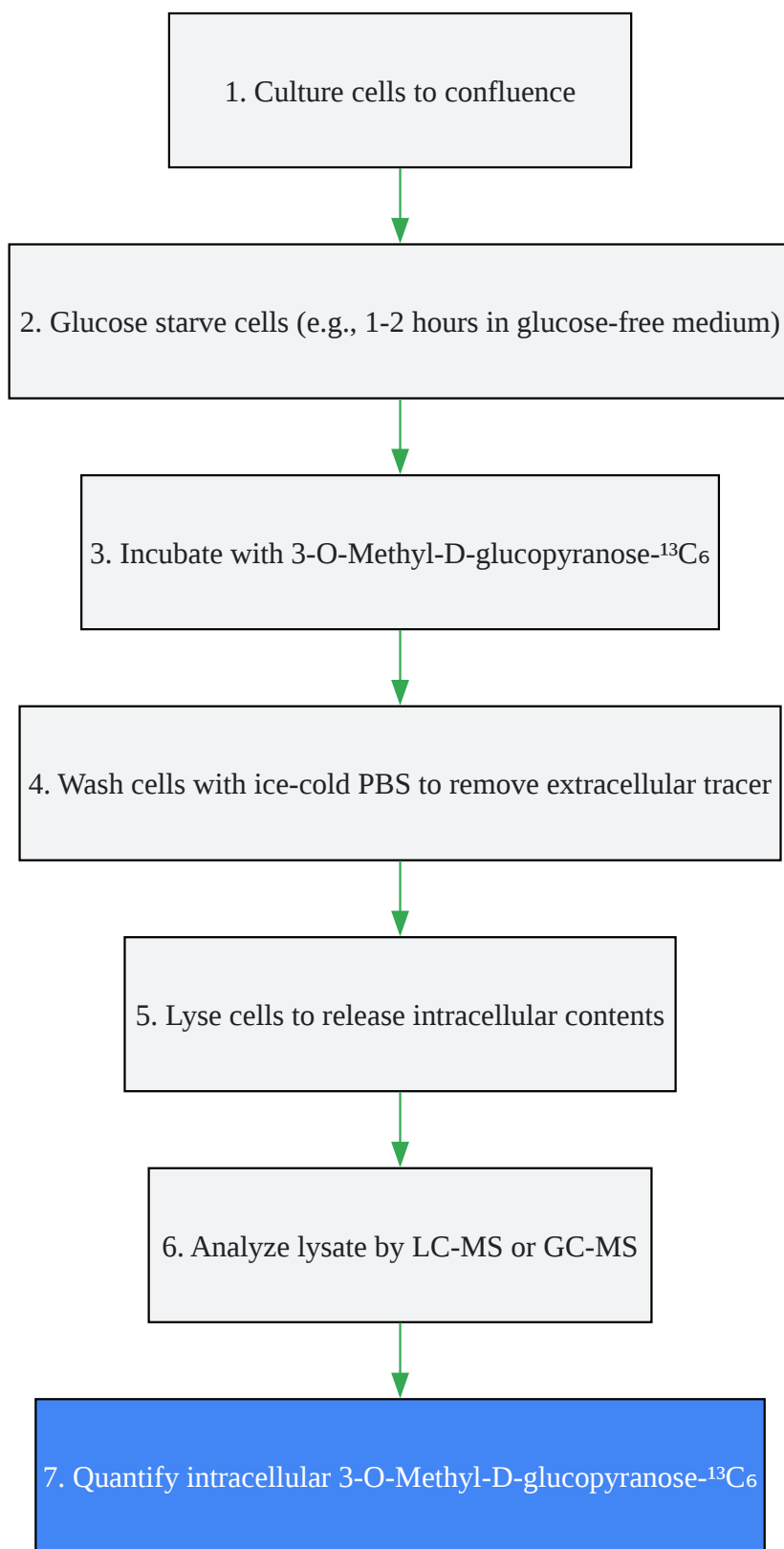
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Caption: Mechanism of 3-O-Methyl-D-glucopyranose- $^{13}\text{C}_6$ transport via GLUT1.

Experimental Protocols

Cellular Glucose Uptake Assay using 3-O-Methyl-D-glucopyranose-13C6

This protocol describes a typical experiment to measure glucose transporter activity in cultured cells.



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Caption: Experimental workflow for a cellular glucose uptake assay.

Detailed Methodology:

- **Cell Culture:** Plate and culture cells of interest (e.g., adipocytes, muscle cells, or cancer cell lines) in appropriate media until they reach the desired confluency.[\[9\]](#)
- **Glucose Starvation:** To increase the expression of glucose transporters on the cell surface, aspirate the culture medium and incubate the cells in a glucose-free medium (e.g., Krebs-Ringer-HEPES buffer) for 1-2 hours.[\[9\]](#)
- **Incubation with Tracer:** Add the glucose-free medium containing a known concentration of **3-O-Methyl-D-glucopyranose-13C6** to the cells. The incubation time should be short (e.g., 5-15 minutes) to measure the initial rate of uptake.[\[7\]](#)[\[10\]](#)
- **Washing:** To stop the uptake, rapidly aspirate the tracer-containing medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS). The cold temperature inhibits transporter activity.
- **Cell Lysis:** Add a lysis buffer (e.g., RIPA buffer or a solution of 0.1 M NaOH) to the cells to disrupt the cell membranes and release the intracellular contents.
- **Analysis:** Collect the cell lysates and analyze them using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and detect **3-O-Methyl-D-glucopyranose-13C6**.[\[11\]](#)
- **Quantification:** Quantify the amount of intracellular **3-O-Methyl-D-glucopyranose-13C6** by comparing the signal to a standard curve of known concentrations. The results can be normalized to the total protein content of the cell lysate.

Conclusion

3-O-Methyl-D-glucopyranose-13C6 is an indispensable tool for researchers investigating glucose metabolism and transport. Its non-metabolizable nature, combined with the specificity and sensitivity afforded by stable isotope labeling, allows for precise quantification of glucose transporter activity. This technical guide provides a foundational understanding of its chemical properties and a practical framework for its application in experimental settings, empowering further discoveries in metabolic research and drug development.

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